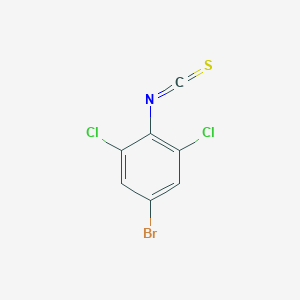
4-Bromo-2,6-dichlorophenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,6-dichlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2BrCl2NCS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 6th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichlorophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2,6-dichloroaniline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions: 4-Bromo-2,6-dichlorophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
科学的研究の応用
4-Bromo-2,6-dichlorophenyl Isothiocyanate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2,6-dichlorophenyl Isothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in biochemical research.
類似化合物との比較
- 4-Chlorophenyl Isothiocyanate
- 2,6-Dichlorophenyl Isothiocyanate
- 4-Bromo-2,6-dimethylphenyl Isothiocyanate
Comparison: 4-Bromo-2,6-dichlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications.
生物活性
4-Bromo-2,6-dichlorophenyl isothiocyanate (BDPITC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Isothiocyanates, in general, are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of BDPITC, presenting data from various studies and highlighting its mechanisms of action.
BDPITC is derived from 4-bromo-2,6-dichlorophenylamine and is characterized by the presence of an isothiocyanate functional group. Its molecular formula is C7H3BrCl2N2S, and it exhibits notable reactivity due to the electrophilic nature of the isothiocyanate group.
Anticancer Activity
BDPITC has shown promising anticancer properties in various studies. For instance, a study reported that derivatives of isothiocyanates exhibited IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating significant cytotoxicity . Specifically, BDPITC was evaluated for its effects on human leukemia and breast cancer cell lines, demonstrating potent inhibition of cell proliferation.
Table 1: Anticancer Activity of BDPITC
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Leukemia | 5.0 | Induction of apoptosis |
| MCF-7 Breast Cancer | 7.5 | Cell cycle arrest in S phase |
Anti-inflammatory Activity
The anti-inflammatory properties of BDPITC have also been documented. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative study, BDPITC showed a higher percentage inhibition against these cytokines compared to standard anti-inflammatory drugs like dexamethasone .
Table 2: Inhibition of Cytokines by BDPITC
| Cytokine | % Inhibition (BDPITC) | Standard Drug (Dexamethasone) |
|---|---|---|
| IL-6 | 89% | 85% |
| TNF-α | 78% | 75% |
Antimicrobial Activity
BDPITC has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant antibacterial effects against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 3: Antimicrobial Efficacy of BDPITC
| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| E. faecalis | 40 | Ceftriaxone: 35 |
| K. pneumoniae | 50 | Amoxicillin: 45 |
The biological activity of BDPITC can be attributed to several mechanisms:
- Apoptosis Induction : BDPITC has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It effectively halts the cell cycle at the S phase, preventing further proliferation.
- Inhibition of Inflammatory Mediators : By blocking the synthesis or action of pro-inflammatory cytokines, BDPITC reduces inflammation.
Case Studies
A notable case study involved the application of BDPITC in a preclinical model of breast cancer. The compound was administered in varying doses over a period of four weeks, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptotic cells within the tumor tissue .
特性
分子式 |
C7H2BrCl2NS |
|---|---|
分子量 |
282.97 g/mol |
IUPAC名 |
5-bromo-1,3-dichloro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrCl2NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
InChIキー |
PPWVYXXVKVJZLS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















